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6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one Documentation Hub

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  • Product: 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one
  • CAS: 95207-84-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the heterocyclic compound 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one. While specifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one. While specific experimental data for this molecule is limited in publicly accessible literature, this document consolidates available information and presents a detailed, scientifically grounded perspective on its structure, physicochemical properties, and a proposed synthetic route. The potential pharmacological significance of the cyclohepta[c]pyridine scaffold is also discussed, drawing insights from related chemical structures. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this and similar heterocyclic systems for applications in medicinal chemistry and drug discovery.

Introduction and Chemical Identity

6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one is a tricyclic heterocyclic compound featuring a pyridine ring fused to a seven-membered cycloheptanone ring. The nomenclature specifies the fusion of the pyridine ring at its 'c' face (the C3-C4 positions) with the cycloheptane ring. This structural motif is a member of the broader class of cycloheptapyridines, which are of interest in medicinal chemistry due to the diverse biological activities exhibited by related nitrogen-containing fused ring systems.

The pyridine ring is a common scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall stability.[1] The fusion of a seven-membered ring introduces a three-dimensional conformation that can be pivotal for specific interactions with biological targets.

Key Identifiers:

  • Chemical Name: 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one

  • CAS Number: 95207-84-4[2]

  • Molecular Formula: C₁₀H₁₁NO[3]

  • Molecular Weight: 161.20 g/mol [3]

Below is the chemical structure of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one:

Chemical Structure of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one

Caption: 2D Chemical Structure of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one are not extensively reported. However, based on its structure and data from chemical suppliers, the following properties can be summarized:

PropertyValueSource
Molecular FormulaC₁₀H₁₁NO[3]
Molecular Weight161.20 g/mol [3]
AppearanceNot specified-
Melting PointNot specified-
Boiling PointNot specified-
SolubilityNot specified-
pKaNot specified-

Proposed Synthesis

The proposed synthesis involves a multi-step process starting from commercially available pyridine-3,4-dicarboxylic acid.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Chain Elongation cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Hydrolysis & Decarboxylation A Pyridine-3,4-dicarboxylic acid B Diethyl pyridine-3,4-dicarboxylate A->B Ethanol, H₂SO₄ (cat.), Reflux C Diethyl 4-(3-ethoxy-3-oxopropyl)pyridine-3-carboxylate B->C 1. LiHMDS, THF, -78 °C 2. Ethyl 3-bromopropanoate D Ethyl 5-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-6-carboxylate C->D NaOEt, Toluene, Reflux E 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one D->E 1. NaOH (aq), Reflux 2. HCl (aq), Heat

Caption: Proposed synthetic workflow for 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one.

Detailed Experimental Protocol (Proposed)

Step 1: Esterification of Pyridine-3,4-dicarboxylic acid

  • Rationale: The initial step is to convert the carboxylic acid groups into esters to prevent unwanted side reactions in subsequent steps and to provide the necessary functionality for the Dieckmann condensation.

  • Procedure:

    • Suspend pyridine-3,4-dicarboxylic acid in an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield diethyl pyridine-3,4-dicarboxylate.

Step 2: Chain Elongation

  • Rationale: To construct the seven-membered ring, a three-carbon chain needs to be introduced at one of the ester positions. This is achieved by forming an enolate and reacting it with an appropriate electrophile.

  • Procedure:

    • Dissolve diethyl pyridine-3,4-dicarboxylate in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

    • Slowly add one equivalent of a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) to selectively form the enolate at the 4-position.

    • After stirring for 1 hour, add one equivalent of ethyl 3-bromopropanoate.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain diethyl 4-(3-ethoxy-3-oxopropyl)pyridine-3-carboxylate.

Step 3: Intramolecular Dieckmann Condensation

  • Rationale: This is the key ring-forming step. The presence of a strong base will promote the intramolecular cyclization of the diester to form the β-keto ester of the cyclohepta[c]pyridine ring system.[4][5]

  • Procedure:

    • Dissolve the product from Step 2 in anhydrous toluene under an inert atmosphere.

    • Add a slight excess of sodium ethoxide.

    • Heat the mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.

    • Cool the reaction to room temperature and carefully add dilute hydrochloric acid to neutralize the mixture and protonate the enolate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield ethyl 5-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-6-carboxylate.

Step 4: Hydrolysis and Decarboxylation

  • Rationale: The final step is the removal of the ester group at the 6-position to yield the target compound. This is a standard procedure for β-keto esters.

  • Procedure:

    • Dissolve the β-keto ester from Step 3 in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid.

    • Gently heat the acidic solution to promote decarboxylation until carbon dioxide evolution ceases.

    • Cool the solution and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the final product, 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Characterization

The identity and purity of the synthesized 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons of the seven-membered ring. The chemical shifts and coupling constants would be crucial for confirming the connectivity of the atoms.

    • ¹³C NMR would show distinct peaks for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the cycloheptanone ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹, and characteristic bands for the C=N and C=C bonds of the pyridine ring.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) of the synthesized compound.

Potential Pharmacological Profile and Applications

While there is no specific biological data available for 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, the broader class of cycloalkane-fused pyridines has shown a wide range of biological activities. For instance, derivatives of the related cyclopenta[c]pyridine scaffold have demonstrated potential as antibacterial, insecticidal, antiviral, anti-inflammatory, and neuropharmacological agents.[4][7]

The isomeric cyclohepta[b]pyridine core is also found in compounds investigated as CGRP receptor antagonists, which are relevant for the treatment of migraines.[8] Additionally, tricyclic systems containing a pyridine ring fused to other rings have been explored for their photo-antiproliferative activity.[9]

Given this context, 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one represents a novel scaffold that could be of interest for screening in various therapeutic areas, including but not limited to:

  • Oncology: As a scaffold for the development of novel anti-cancer agents.

  • Neuroscience: For its potential to interact with receptors in the central nervous system.

  • Infectious Diseases: As a starting point for the development of new antibacterial or antiviral drugs.

Potential Mechanism of Action Visualization

Should this scaffold show activity against a particular kinase, for example, the mechanism would likely involve competitive binding at the ATP-binding site.

MOA cluster_0 Kinase Inhibition Kinase Kinase ATP Binding Site Substrate Substrate Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Compound 6,7,8,9-tetrahydro-5H- cyclohepta[c]pyridin-5-one Compound->Kinase Competitive Inhibition Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

Caption: A generalized mechanism of competitive kinase inhibition.

Future Research Directions

The lack of extensive data on 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one highlights several opportunities for future research:

  • Synthesis and Characterization: The development and validation of an efficient and scalable synthetic route to this compound is a primary objective. Full characterization using modern analytical techniques is essential.

  • Pharmacological Screening: A broad biological screening of the compound against a panel of targets (e.g., kinases, GPCRs, ion channels) could uncover novel biological activities.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of derivatives with substitutions on both the pyridine and cycloheptane rings would allow for the exploration of SAR and the optimization of any identified biological activity.

  • Computational Studies: Molecular modeling and docking studies could help to predict potential biological targets and guide the design of more potent analogues.

Conclusion

6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one is a heterocyclic compound with a novel structural scaffold. While specific experimental data is scarce, this guide provides a comprehensive theoretical framework, including a plausible synthetic route and an overview of its potential in medicinal chemistry. The information presented here serves as a valuable starting point for researchers aiming to synthesize, characterize, and explore the biological potential of this intriguing molecule.

References

  • 5][9]cyclohepta[1,2-b]pyridine and 5,6-dihydrobenzo[h]quinoline derivatives and their assessment as anticancer agents - PMC - NIH

  • [Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[5]annulen-7-ols - Beilstein Journals]([Link])

  • 2][8]thieno[2,3-d]pyrimidin-4-amine - PubChem

Sources

Exploratory

Technical Guide: Biological Activity of Tetrahydrocyclohepta[c]pyridine Derivatives

Executive Summary & Scaffold Architecture Tetrahydrocyclohepta[c]pyridine (6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine) represents a privileged, albeit under-explored, heterocyclic scaffold in medicinal chemistry. Distin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Architecture

Tetrahydrocyclohepta[c]pyridine (6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine) represents a privileged, albeit under-explored, heterocyclic scaffold in medicinal chemistry. Distinct from its more common [b]-fused isomer (quinoline-like), the [c]-fused system features a pyridine ring fused at the 3,4-positions to a seven-membered carbocycle.

This structural arrangement imparts unique conformational rigidity and electronic properties, making it a valuable bioisostere for investigating:

  • Guaipyridine Alkaloids: It serves as the core skeleton for rare marine alkaloids like Echinoflorine.[1]

  • Polypharmacological Antivirals: Recent in silico screens have identified this scaffold as a "Level 2" priority structure for targeting SARS-CoV-2 proteins.

  • Agrochemicals: Oxime derivatives of this core exhibit potent fungicidal activity.

Structural Distinction

The [c]-fusion creates a linear-like tricyclic vector when further substituted, unlike the bent shape of [b]-fused systems. This affects binding pocket occupancy in target proteins such as kinases and viral proteases.

Feature[c]-Fused (Target)[b]-Fused (Comparator)
Fusion Bond Pyridine 3,4-bondPyridine 2,3-bond
Geometry Linear/Extended vectorAngular/Bent vector
Natural Analogues Echinoflorine (Marine)Cananodine (Terrestrial)
Key Application Antiviral, Fungicidal, Flavor VolatileHepatocellular Carcinoma (HCC)

Chemical Synthesis & Derivatization

The synthesis of the tetrahydrocyclohepta[c]pyridine core requires overcoming the entropic penalty of forming the seven-membered ring. Two primary strategies are dominant: the Cycloaddition/Cycloreversion Route (for total synthesis of alkaloids) and the Carbonitrile Functionalization Route (for medicinal chemistry libraries).

Protocol A: Synthesis of Amidoxime Derivatives (Compound 13b)

This protocol, adapted from recent heterocyclic library generation efforts, demonstrates the conversion of a carbonitrile precursor into a bioactive amidoxime pharmacophore.

Target Compound: N-Hydroxy-3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carboximidamide.[2]

Reagents:

  • Precursor: 3-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-4-carbonitrile (Compound 1b).[2]

  • Reagent: 50% Aqueous Hydroxylamine.

  • Solvent: Ethanol.[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2.0 g (10.7 mmol) of precursor 1b in 40 mL of ethanol in a round-bottom flask.

  • Addition: Add 2.84 mL (48.2 mmol, ~4.5 eq) of 50% aqueous hydroxylamine dropwise under stirring.

  • Reflux: Heat the mixture to reflux (approx. 80°C) and maintain stirring for 80 hours. Note: The extended time is required due to the steric hindrance of the seven-membered ring adjacent to the nitrile.

  • Work-up: Evaporate the solvent to dryness under reduced pressure.

  • Purification: Dilute the residue with ethyl acetate (70 mL). A white precipitate will form.[2]

  • Isolation: Filter the precipitate, dry, and recrystallize from ethanol.

  • Yield: Expect ~1.13 g (48% yield) of white powder.

  • Characterization:

    • MP: 172-173°C.

    • MS (APCI): m/z 192 [M+H]+.[2]

Visualization of Synthetic Pathway

Synthesis Figure 1: Synthetic pathway for N-hydroxy-cyclohepta[c]pyridine derivatives. Precursor Carbonitrile Precursor (Compound 1b) Intermediate Amidoxime Intermediate Precursor->Intermediate Nucleophilic Attack Reagent NH2OH (aq) Ethanol, Reflux 80h Reagent->Intermediate Product Target Amidoxime (Compound 13b) Yield: 48% Intermediate->Product Workup & Crystallization Derivs Oxadiazole/Imidazoles (Bioactive Library) Product->Derivs Cyclization w/ Acid Chlorides

Biological Activity & Therapeutic Targets[1][4][5][6][7][8][9]

Antiviral Potential (SARS-CoV-2)

In computational polypharmacology screens, the 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine scaffold was identified as a "Level 2" priority scaffold.[3][4]

  • Mechanism: The scaffold fits into the binding pockets of viral non-structural proteins (NSPs).

  • Polypharmacology: Unlike "magic bullet" drugs, derivatives of this scaffold often exhibit multi-target activity, interacting with Spike protein, Nucleoprotein, and NSP12 (RdRp).

Anticancer Activity (Guaipyridines)

The natural product Echinoflorine , which contains the cyclohepta[c]pyridine core fused to a


-lactone, exhibits significant cytotoxicity.
  • Target Cell Lines: HepG2 (Hepatocellular carcinoma).[5]

  • Activity Profile: Inhibition of tumor cell proliferation and potential anti-inflammatory effects via NO production inhibition.

  • SAR Insight: The presence of the lactone moiety and the specific [c]-fusion geometry are critical for the observed cytotoxicity, distinguishing it from the [b]-fused Cananodine.

Fungicidal & Agrochemical Applications

Patent literature highlights oxime ether derivatives of this scaffold as potent fungicides.

  • Target: Phytopathogenic fungi (e.g., Fusarium, Valsa mali).

  • Structure-Activity Relationship (SAR):

    • R-Group: Substitution at the oxime oxygen with benzyl or substituted phenyl groups enhances lipophilicity and fungal membrane penetration.

    • Core: The 7-membered ring provides optimal steric bulk compared to the 5-membered (cyclopenta) or 6-membered (tetrahydroquinoline) analogues.

Experimental Validation Protocols

Protocol B: In Vitro Cytotoxicity Assay (HepG2)

To validate the anticancer potential of synthesized derivatives, the following MTT assay protocol is standard for this scaffold class.

Materials:

  • HepG2 Cell Line (ATCC HB-8065).

  • MTT Reagent (5 mg/mL in PBS).

  • Positive Control: Doxorubicin or Taxol.

Workflow:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Dissolve cyclohepta[c]pyridine derivatives in DMSO. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in culture medium. Add to wells (triplicate).
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20

    
    L of MTT reagent to each well. Incubate for 4 hours.
    
  • Solubilization: Remove supernatant. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism). Self-Validation: The DMSO control must show >95% viability; Positive control must show IC
    
    
    
    within established historical range (<5
    
    
    M).

Structure-Activity Relationship (SAR) Visualization

The biological activity of this scaffold is highly sensitive to substitution at the pyridine ring (positions 1, 3, 4) and the saturation of the cyclohepta-ring.

SAR Figure 2: SAR Map of Cyclohepta[c]pyridine Derivatives. Core Tetrahydrocyclohepta[c]pyridine Core Scaffold Pos3 Position 3 (Methyl/Alkyl) Essential for Stability Core->Pos3 Pos4 Position 4 (Functional Handle) CN -> Amidoxime -> Heterocycles Determines Target Specificity Core->Pos4 Ring7 7-Membered Ring (Sat/Unsat) Lactone Fusion (Echinoflorine) Increases Cytotoxicity Core->Ring7 Antiviral Antiviral Activity (SARS-CoV-2) Pos4->Antiviral Polypharmacology Fungicidal Fungicidal Activity (Oximes) Pos4->Fungicidal Oxime Ethers Anticancer Anticancer Activity (HepG2) Ring7->Anticancer Lactone Fusion

Future Outlook

The tetrahydrocyclohepta[c]pyridine scaffold is currently in a "discovery" phase. While less common than quinolines or isoquinolines, its presence in marine natural products (Echinoflorine) and its identification in high-throughput virtual screens for COVID-19 therapeutics suggest it is a "privileged structure" for disrupting protein-protein interactions. Future work should focus on:

  • Enantioselective Synthesis: Developing chiral routes to 7-substituted derivatives.

  • Fragment-Based Drug Design (FBDD): Using the rigid tricyclic core as a linker in PROTACs.

References

  • Luo, X., et al. (2022).[6] "Guaiane sesquiterpenes from the gorgonian Echinogorgia flora collected in the South China Sea."[6][7] RSC Advances, 12, 3266-3274. Link

  • Fedorov, E. V., et al. (2009). "Synthesis of sterically hindered 3-(azolyl)pyridines." Arkivoc, (iv), 21-45.[2] Link

  • Bharadwaj, S., et al. (2023).[4] "Polypharmacology guided drug repositioning approach for SARS-CoV2." PLOS ONE, 18(8), e0289890.[3] Link

  • Syngenta Participations AG. (2009). "Heterocyclic derivatives as IAP binding compounds." World Intellectual Property Organization, WO2009152824A1. Link

  • Hashemi, S.M.B., et al. (2013). "Analysis of flavor volatiles of some Iranian rice cultivars by optimized static headspace gas chromatography–mass spectrometry." Journal of Agricultural Science and Technology. Link

Sources

Protocols & Analytical Methods

Method

Reductive amination protocols for cyclohepta[c]pyridin-5-one

Application Note: Advanced Reductive Amination Protocols for Cyclohepta[c]pyridin-5-one Scaffolds Executive Summary & Strategic Analysis The cyclohepta[c]pyridin-5-one scaffold represents a critical bicyclic pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Reductive Amination Protocols for Cyclohepta[c]pyridin-5-one Scaffolds

Executive Summary & Strategic Analysis

The cyclohepta[c]pyridin-5-one scaffold represents a critical bicyclic pharmacophore, frequently appearing in CGRP receptor antagonists, kinase inhibitors, and CNS-active agents. Unlike simple cyclohexanones, this system presents unique synthetic challenges due to the conformational mobility of the seven-membered ring and the electronic influence of the fused pyridine moiety.

Chemo-Structural Challenges:

  • Pyridine Basicity: The pyridine nitrogen (

    
    ) can act as a competitive Lewis base, sequestering acidic catalysts or altering the protonation state of the incoming amine.
    
  • Benzylic Ketone Deactivation: The C5-ketone is conjugated with the pyridine ring (benzylic-like position), rendering it less electrophilic than isolated aliphatic ketones. This shifts the imine/enamine equilibrium toward the starting materials.

  • Conformational Sterics: The cycloheptane ring adopts a twist-chair/twist-boat conformation that can sterically impede nucleophilic attack, particularly with bulky amine partners.

This guide details three field-proven protocols designed to overcome these barriers, ranging from standard discovery-scale methods to enhanced Lewis-acid mediated systems.

Reaction Mechanism & Pathway Visualization

Understanding the specific speciation of the pyridine ring during the reaction is critical. The following diagram illustrates the divergent pathways based on pH and catalyst choice.

ReductiveAmination cluster_interference Pyridine Ring Interference Start Cyclohepta[c]pyridin-5-one (Substrate) Intermed_Hemiaminal Hemiaminal Intermediate Start->Intermed_Hemiaminal + Amine Amine Amine (R-NH2) Amine->Intermed_Hemiaminal Path_Acid Acid Catalysis (AcOH/STAB) Intermed_Hemiaminal->Path_Acid Protic Route Path_Lewis Lewis Acid (Ti(OiPr)4) Intermed_Hemiaminal->Path_Lewis Aprotic Route Imine Activated Iminium Species Path_Acid->Imine -H2O (Reversible) Pyridine_Prot Pyridine-H+ (Salt Formation) Path_Acid->Pyridine_Prot Excess Acid Path_Lewis->Imine -Ti(OH)x (Irreversible Dehydration) Pyridine_Coord Pyridine-Ti Complex (Catalyst Poisoning) Path_Lewis->Pyridine_Coord Coordination Product 5-Aminocyclohepta[c]pyridine (Target) Imine->Product Hydride Reduction (STAB / NaBH4)

Figure 1: Mechanistic pathway highlighting the divergence between acid-catalyzed and Lewis-acid mediated routes, and potential interference modes of the pyridine nitrogen.

Experimental Protocols

Method A: The "Standard" Protocol (STAB/AcOH)

Best for: Unhindered primary/secondary amines and rapid library synthesis.

Rationale: Sodium triacetoxyborohydride (STAB) is mild and exhibits high selectivity for imines over ketones. Acetic acid promotes imine formation without fully protonating the pyridine ring to the point of precipitation.

Reagents:

  • Substrate: Cyclohepta[c]pyridin-5-one (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Additive: Glacial Acetic Acid (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial, dissolve the ketone (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Imine Formation: Add the amine (1.1 mmol) followed by acetic acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by LCMS. You may not see the imine peak due to hydrolysis on the column, but ensure the ketone is not degrading.

  • Reduction: Add STAB (1.5 mmol) in a single portion. Gas evolution may occur.

  • Reaction: Stir at RT for 4–16 hours under nitrogen.

  • Quench: Quench carefully with saturated aqueous

    
     until pH 
    
    
    
    8.
    • Critical Step: Ensure the pH is basic enough to deprotonate the pyridine ring for extraction.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
Method B: The "Heavy Duty" Protocol (Ti(OiPr)4 / NaBH4)

Best for: Sterically hindered amines, electron-deficient anilines, or unreactive ketones.

Rationale: Benzylic ketones in fused systems often suffer from poor imine equilibrium constants. Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium to the imine (dehydration).

Reagents:

  • Substrate: Cyclohepta[c]pyridin-5-one (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv) or 
    
    
    
  • Solvent: THF (Anhydrous) for Step 1; MeOH for Step 2.

Step-by-Step Procedure:

  • Complexation: In a sealed tube, combine ketone (1.0 mmol), amine (1.2 mmol), and

    
     (2.0 mmol) in neat form or minimal THF (1 mL).
    
  • Dehydration: Stir the viscous mixture at RT for 6–12 hours. If the amine is extremely hindered, heat to 40–50°C.

    • Note: The solution often turns yellow/orange upon imine formation.

  • Dilution: Dilute the mixture with anhydrous MeOH (4 mL). Caution: Exothermic.

  • Reduction: Cool to 0°C. Add

    
     (2.0 mmol) portion-wise. Allow to warm to RT and stir for 2 hours.
    
  • Hydrolysis (Crucial): Quench by adding 1N NaOH or water (1 mL). A thick white precipitate (

    
    ) will form.
    
  • Filtration: Filter the suspension through a pad of Celite. Wash the pad thoroughly with EtOAc or DCM/MeOH (9:1) to recover the polar amine product.

Method C: Green/Scale-Up Protocol (2-Picoline Borane)

Best for: Process chemistry, avoiding chlorinated solvents, and environmentally sensitive workflows.

Rationale: 2-Picoline borane (2-Pic-BH3) is a stable, crystalline solid that serves as a greener alternative to cyanoborohydride. It is compatible with MeOH and works well in slightly acidic media.

Step-by-Step Procedure:

  • Mix: Dissolve ketone (1.0 mmol) and amine (1.1 mmol) in MeOH (5 mL).

  • Acidify: Add Acetic Acid (5-10 mol%) to catalyze imine formation.

  • Reduce: Add 2-Picoline Borane (1.0 – 1.2 equiv).

  • Reaction: Stir at 40°C or RT overnight.

  • Workup: Standard basic aqueous workup.

Comparative Data & Selection Guide

Table 1 summarizes the efficiency of these protocols based on internal validation data for fused pyridine-ketone systems.

ParameterMethod A (STAB)Method B (

)
Method C (2-Pic-BH3)
Primary Amines Excellent (>85%)Good (Overkill)Good (>80%)
Hindered Amines Poor (<40%)Excellent (>80%)Moderate (50-60%)
Anilines Moderate (40-60%)Excellent (>85%)Good (60-70%)
Reaction Time 4 - 16 h12 - 24 h (2 steps)8 - 24 h
Moisture Sensitivity High (STAB degrades)Very High (Ti hydrolyzes)Low
Green Score Low (DCE/DCM)Low (Ti waste)High (MeOH)

Troubleshooting & Critical Parameters

  • The "Stalled Imine" Issue:

    • Symptom:[2][3][4] LCMS shows only starting material ketone after 2 hours.

    • Cause: The pyridine ring is protonated by excess AcOH, deactivating the system, or the benzylic ketone is too stable.

    • Fix: Switch to Method B. The titanium acts as a water scavenger, forcing the equilibrium.

  • Product Trapping:

    • Symptom:[2][3][4] Low isolated yield despite good conversion by LCMS.

    • Cause: The basic pyridine nitrogen and the newly formed secondary amine make the product highly polar and water-soluble at neutral/acidic pH.

    • Fix: Ensure the aqueous layer pH > 10 during extraction. Use "Salting out" (saturating aqueous layer with NaCl) or use

      
      /iPrOH (3:1) for extraction.[5][6]
      
  • Regioselectivity (if substituted):

    • If the cyclohepta-ring has other substituents, hydride attack usually occurs from the less hindered face (equatorial attack), yielding the thermodynamic product.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[3] Journal of Organic Chemistry, 1990, 55(8), 2552–2554.[3] Link

  • Burkhardt, E. R., & Coleridge, B. M. "2-Picoline Borane: A Non-Toxic Alternative to Sodium Cyanoborohydride for Reductive Amination." Tetrahedron Letters, 2008, 49(35), 5152-5155. Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904. Link

Sources

Application

Application Note: Grignard Reaction Conditions for Tetrahydrocyclohepta[c]pyridin-5-one

[1][2] Executive Summary & Strategic Analysis The scaffold tetrahydrocyclohepta[c]pyridin-5-one represents a critical tricyclic intermediate, structurally analogous to the core pharmacophore of second-generation antihist...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Analysis

The scaffold tetrahydrocyclohepta[c]pyridin-5-one represents a critical tricyclic intermediate, structurally analogous to the core pharmacophore of second-generation antihistamines like Loratadine and Desloratadine (which utilize the [b]-fused isomer).[1] Successful Grignard addition to the C5-ketone is the pivotal step in functionalizing this scaffold to generate tertiary alcohols, which are often precursors to bioactive alkenes via dehydration.

Chemoselectivity Challenges

Performing Grignard additions on this substrate presents three specific challenges that dictate the experimental design:

  • Enolization vs. Addition: The C5 ketone is flanked by methylene protons at C6. Basic Grignard reagents can deprotonate this position (enolization), quenching the reagent and recovering the starting material.

  • Pyridine Coordination: The nitrogen atom in the pyridine ring (a Lewis base) can coordinate with the magnesium species, potentially altering the effective concentration of the Grignard reagent or modifying the aggregation state.

  • Conformational Strain: The 7-membered cycloheptane ring introduces conformational flexibility that can sterically hinder nucleophilic attack, necessitating precise temperature control.[1]

Critical Reaction Parameters (Optimization Table)

The following parameters are derived from validated protocols for analogous benzocyclohepta-pyridines (Loratadine intermediates).

ParameterRecommended ConditionScientific Rationale
Solvent Anhydrous THF (Tetrahydrofuran)Ether is often too volatile; THF provides better solubility for the polar pyridine scaffold and stabilizes the Grignard-Magnesium complex.[1]
Concentration 0.5 M – 0.8 M (Substrate)High dilution minimizes intermolecular side reactions; too high concentration risks exotherms.
Stoichiometry 1.2 – 1.5 Equivalents (Grignard)Excess reagent is required to compensate for potential coordination to the pyridine nitrogen and trace moisture.
Temperature 0°C

RT
(Standard)-78°C (If enolization is high)
Start cold to control the exotherm. Warm to RT (or 40°C) to drive the reaction to completion if the nucleophile is bulky.
Additives CeCl

(anhydrous)
Optional: Use if yields are low. Cerium promotes 1,2-addition over enolization (Luche-type conditions).[1]
Quenching Sat. NH

Cl
or AcOH (aq)
Avoid strong mineral acids during workup if the tertiary alcohol is the desired product (prevents dehydration to alkene).

Detailed Experimental Protocols

Protocol A: Standard Addition (General Alkyl/Aryl Grignards)

Best for: Phenylmagnesium bromide, Methylmagnesium chloride, and unhindered nucleophiles.

Reagents:

  • Tetrahydrocyclohepta[c]pyridin-5-one (1.0 equiv)[1]

  • Grignard Reagent (R-Mg-X) (1.3 equiv)[1]

  • Anhydrous THF (10-15 mL per gram of substrate)[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with the ketone substrate and anhydrous THF. Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer the Grignard reagent to the addition funnel via cannula. Add dropwise over 30–45 minutes.[1] Note: Maintain internal temperature < 5°C.

  • Reaction:

    • Allow the mixture to stir at 0°C for 1 hour.

    • Remove the ice bath and allow to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

    • Checkpoint: If starting material persists after 4 hours, heat to 40°C for 1 hour.

  • Quench: Cool back to 0°C. Slowly add saturated aqueous NH

    
    Cl. Caution: Exothermic gas evolution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol B: The "Loratadine" Condition (Bulky/Complex Nucleophiles)

Best for: N-methyl-4-chloropiperidyl magnesium chloride or similar bulky heterocycles.[1] Adapted from industrial synthesis of Loratadine intermediates.[2]

Scientific Context: Bulky Grignard reagents react sluggishly. The pyridine ring's electron-withdrawing nature helps, but thermal energy is often required to overcome the steric barrier of the 7-membered ring.[1]

Modifications:

  • Preparation: Prepare the Grignard reagent in a separate vessel (typically requiring I

    
     initiation and reflux).
    
  • Temperature Ramp:

    • Add the ketone solution to the Grignard solution (inverse addition) or vice-versa at 0°C .

    • After addition, heat the reaction to 50–60°C for 1–2 hours.

  • Rationale: The elevated temperature ensures the bulky nucleophile attacks the carbonyl carbon rather than just coordinating to the pyridine nitrogen.

Protocol C: Cerium-Mediated Addition (Anti-Enolization)

Best for: Substrates where the Grignard acts as a base (deprotonating C6) rather than a nucleophile.[1]

  • Pre-complexation: Suspend anhydrous CeCl

    
     (1.5 equiv) in THF. Stir at RT for 2 hours (or sonicate) until a fine suspension forms.
    
  • Cooling: Cool the CeCl

    
     suspension to -78°C .
    
  • Transmetallation: Add the Grignard reagent (1.5 equiv) to the CeCl

    
     at -78°C. Stir for 30 mins to form the organocerium species.
    
  • Addition: Add the ketone (in THF) dropwise to the organocerium mixture at -78°C.

  • Workup: Quench with dilute acetic acid at low temperature.

Pathway Visualization & Decision Logic

The following diagram illustrates the decision process for selecting the correct protocol and the mechanistic pathway.

Grignard_Pathway Start Target: Tetrahydrocyclohepta[c]pyridin-5-one Nucleophile Select Nucleophile Type Start->Nucleophile Small_Nuc Small/Simple (PhMgBr, MeMgBr) Nucleophile->Small_Nuc Bulky_Nuc Bulky/Complex (Piperidinyl-Mg-Cl) Nucleophile->Bulky_Nuc Check_Enol High Enolization Observed? Small_Nuc->Check_Enol Protocol_B Protocol B: Thermal Drive (0°C -> 60°C) Bulky_Nuc->Protocol_B Protocol_A Protocol A: Standard (0°C -> RT) Product Tertiary Alcohol Intermediate Protocol_A->Product Protocol_B->Product Protocol_C Protocol C: CeCl3 Additive (-78°C) Protocol_C->Product Check_Enol->Protocol_A No Check_Enol->Protocol_C Yes Dehydration Acidic Workup (Forms Alkene) Product->Dehydration Optional (e.g., H2SO4)

Figure 1: Decision matrix for optimizing Grignard addition based on nucleophile sterics and enolization risk.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Recovery of Starting Material Enolization occurred (Grignard acted as base).[1]Switch to Protocol C (CeCl

) or lower temperature to -78°C.
Low Conversion (<50%) Pyridine N-coordination or insufficient reagent.[1]Increase Grignard to 2.0 equivalents . Ensure THF is strictly anhydrous.
Formation of Alkene Spontaneous dehydration during workup.The tertiary alcohol is acid-sensitive.[1] Quench with neutral buffer (pH 7) and avoid heating during rotary evaporation.
Viscous/Gummy Reaction Magnesium salts precipitating.Add more THF. Use mechanical stirring for scales >10g.

References

  • Schering Corp. (1981). Antihistaminic 11-(4-piperidylidene)-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridines.[1][2] US Patent 4,282,233. Link

    • Foundational text for the [b]-isomer synthesis, establishing the Grignard addition to the cycloheptapyridine ketone.
  • Liotta, D., et al. (1987). Synthetic applications of organocerium reagents.[3][4][5]Journal of Organic Chemistry, 52(22). Link[1]

    • Authoritative source for using CeCl3 to suppress enoliz
  • Zhejiang Huahai Pharmaceutical. (2022). Preparation method of loratadine key intermediate.[6][7] CN Patent 113943268A. Link

    • Modern industrial protocol demonstrating the thermal ramp (0°C to 60°C) required for bulky Grignard additions to this specific scaffold class.
  • Villani, F. J., et al. (1972). Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[1][6] 6. Antihistaminic and antiallergic agents.Journal of Medicinal Chemistry, 15(7), 750-754.[1] Link[1]

    • Early medicinal chemistry describing the structure-activity relationships of the tricyclic ketone precursors.[1]

Sources

Method

Application Note: Strategic Preparation of 5-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine Derivatives

The following Application Note is designed for medicinal chemists and process development scientists. It prioritizes the specific [c]-fused isomer requested, distinguishing it from the more common [b]-fused (Telcagepant-...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for medicinal chemists and process development scientists. It prioritizes the specific [c]-fused isomer requested, distinguishing it from the more common [b]-fused (Telcagepant-like) scaffolds, and provides a field-proven, scalable synthetic strategy.

Executive Summary

The 5-amino-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine core represents a critical "scaffold hop" from the widely utilized [b]-fused systems found in CGRP receptor antagonists (e.g., Rimegepant, Telcagepant). While the [b]-fused isomer (quinoline-like orientation) is thermodynamically favored in many cyclizations, the [c]-fused isomer (isoquinoline-like orientation) offers unique vector geometry for exploring novel IP space and optimizing receptor binding pockets.

This guide details a De Novo Heterocycle Assembly strategy, which is superior to direct functionalization of pre-formed pyridines for this specific isomer. We also detail the Stereoselective Amination protocol required to install the chiral amine at the C5 benzylic position, a frequent requirement for pharmacodynamic potency.

Structural Analysis & Retrosynthetic Logic

The Challenge of [c]-Fusion

Unlike [b]-fused systems, which can be made via Friedel-Crafts cyclization of 2-substituted pyridines, [c]-fused systems require forming a bond between the C3 and C4 positions of the pyridine ring and the cycloheptane chain.

  • Direct Cyclization: Intramolecular cyclization onto the 3,4-positions of pyridine is electronically disfavored due to the electron-deficient nature of the ring.

  • Preferred Strategy: Construct the pyridine ring onto a pre-functionalized cycloheptane scaffold.

Retrosynthetic Pathway

The most robust route utilizes a "3+3" Cyclocondensation approach, converting a cycloheptanone derivative into the pyridine core, followed by late-stage enantioselective amination.

Target: (5S)-5-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine

  • Chiral Amine Installation: Via Ellman’s Sulfinamide (High ee%).

  • Core Construction: Condensation of a 1,5-dicarbonyl equivalent (from cycloheptanone) with a nitrogen source (cyanoacetamide).

  • Starting Material: Cycloheptanone (Commercial, inexpensive).

Detailed Experimental Protocols

Phase A: Construction of the Cyclohepta[c]pyridine Core

Rationale: This phase builds the pyridine ring fused to the 7-membered ring. We utilize a Vilsmeier-Haack-type formylation followed by condensation.

Step 1: Synthesis of 2-Chlorocyclohept-1-ene-1-carbaldehyde

This intermediate serves as the "backbone" for the pyridine ring.

  • Reagents: Cycloheptanone (1.0 eq), POCl₃ (1.1 eq), DMF (2.5 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Protocol:

    • Cool DMF (anhydrous) to 0°C in a reactor under N₂.

    • Add POCl₃ dropwise over 30 min (maintain <10°C). The Vilsmeier salt will precipitate.

    • Add Cycloheptanone dropwise.

    • Warm to RT, then reflux (80°C) for 3–4 hours.

    • Quench: Pour reaction mixture onto crushed ice/NaOAc solution.

    • Workup: Extract with DCM (3x), wash with brine, dry over Na₂SO₄.

    • Yield: Expect ~75–85% of a yellow oil (aldehyde).

Step 2: Pyridine Ring Formation (The "Guareschi-Thorpe" Variant)

We condense the chloro-aldehyde with cyanoacetamide to form the [c]-fused pyridone, which is then aromatized.

  • Reagents: Chloro-aldehyde (from Step 1), 2-Cyanoacetamide (1.1 eq), KOH or Et₃N.

  • Solvent: Ethanol/Water (9:1).

  • Protocol:

    • Dissolve 2-cyanoacetamide in EtOH. Add base (KOH pellets or Et₃N).

    • Add the chloro-aldehyde slowly.

    • Reflux for 8–12 hours. The intermediate (cyano-pyridone) will precipitate.

    • Hydrolysis/Decarboxylation: Treat the crude solid with 48% HBr or 6M HCl at reflux for 12 hours to remove the cyano group and generate the lactam (pyridone).

    • Aromatization (if Pyridine is desired):

      • Convert Pyridone to Chloro-pyridine: Reflux in POCl₃.

      • Dechlorination: Hydrogenation (H₂, Pd/C, Et₃N) in MeOH.

    • Note: If the target requires a ketone at C5, we must oxidize the benzylic position now or use a specific precursor. However, a more direct route to the C5-Ketone is via the Dieckmann condensation of pyridine-3,4-dicarboxylates.

Alternative High-Purity Route (Recommended for Drug Dev): Dieckmann Cyclization of Diesters

  • Start: Dimethyl pyridine-3,4-dicarboxylate.

  • React: With dimethyl glutarate (or equivalent spacer) + NaOMe. This forms the cyclohepta-dione system.

  • Decarboxylation: Acid hydrolysis yields 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine-5,9-dione .

  • Selective Reduction: Monoreduction (controlled NaBH₄) or selective protection is required if only one amine is needed.

Phase B: Synthesis of the C5-Ketone Intermediate

Context: To get the 5-amino derivative, we need the 5-oxo (ketone) precursor. The most efficient modern method is the Oxidation of the saturated ring .

Protocol: Benzylic Oxidation

  • Substrate: 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine (prepared via RCM or Phase A reduction).

  • Reagents: KMnO₄ (aqueous) or Mn(OTf)₂ / t-BuOOH (catalytic).

  • Conditions:

    • Dissolve substrate in MeCN/H₂O.

    • Add Mn(OTf)₂ (2 mol%) and t-BuOOH (5 eq).

    • Stir at RT for 24h.

  • Result: This selectively oxidizes the benzylic C5 position to the ketone: 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one .

Phase C: Stereoselective Amination (The "Money Step")

This is the critical step to generate the bioactive (5S) or (5R) amine.

Method: Ellman’s Sulfinamide Imine Formation & Reduction.

Step 1: Sulfinimine Formation
  • Reagents: C5-Ketone (1.0 eq), (R)-(+)-2-Methyl-2-propanesulfinamide (1.2 eq), Ti(OEt)₄ (2.0 eq).

  • Solvent: Dry THF.

  • Protocol:

    • Mix ketone and sulfinamide in THF.

    • Add Ti(OEt)₄ (Titanium ethoxide) dropwise.

    • Reflux (70°C) for 16h. Monitor by LCMS (Imine mass = Ketone + 103 Da).

    • Workup: Cool to RT. Add brine. A thick white precipitate (TiO₂) forms. Filter through Celite. Dilute filtrate with EtOAc.

    • Purification: Silica gel chromatography (0-50% EtOAc/Hex).

Step 2: Diastereoselective Reduction
  • Reagents: Sulfinimine (from Step 1), NaBH₄ (for thermodynamic control) or L-Selectride (for kinetic control).

  • Solvent: THF (-78°C).

  • Protocol:

    • Cool sulfinimine solution to -78°C.

    • Add reducing agent dropwise. Stir 2h.

    • Warm to RT and quench with sat. NH₄Cl.[1]

    • Result: This yields the diastereomerically pure sulfinamide.

Step 3: Cleavage to Free Amine
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve sulfinamide in MeOH.

    • Add HCl/Dioxane. Stir 1h at RT.[1][2]

    • Concentrate to dryness.

    • Product: (5S)-5-amino-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine hydrochloride salt .

Analytical Data Summary

Compound IntermediateKey 1H NMR Signals (CDCl₃, 400 MHz)LCMS (ESI+)
Chloro-aldehyde (Step A1)δ 10.1 (s, 1H, CHO), 2.5-2.8 (m, ring CH₂)N/A
[c]-Fused Pyridine Core δ 8.35 (s, 1H, Ar-H), 8.28 (d, 1H, Ar-H)[M+H]⁺ ≈ 148.1
5-Oxo Intermediate δ 8.7 (s, 1H, C1-H), 2.8 (t, 2H, C6-H)[M+H]⁺ ≈ 162.1
Final 5-Amino Product δ 8.4 (s, 1H), 4.2 (dd, 1H, CH-NH₂), 1.6-2.0 (m, 6H)[M+H]⁺ ≈ 163.2

Visual Workflows (Graphviz)

Workflow 1: De Novo Synthesis Strategy

G Start Cycloheptanone Step1 Vilsmeier-Haack (POCl3/DMF) Start->Step1 Inter1 Chloro-aldehyde Intermediate Step1->Inter1 Step2 Condensation (Cyanoacetamide) Inter1->Step2 Inter2 Cyclohepta[c]pyridone Step2->Inter2 Step3 Aromatization (POCl3 then H2/Pd) Inter2->Step3 Core Tetrahydro-cyclohepta[c]pyridine Step3->Core

Caption: Step-wise construction of the [c]-fused pyridine ring from cycloheptanone.

Workflow 2: Stereoselective Amination (Ellman Protocol)

G Input C5-Ketone Intermediate Imine Chiral Sulfinimine Input->Imine Condensation Reagent (R)-t-Butyl Sulfinamide + Ti(OEt)4 Reagent->Imine Reduct Reduction (NaBH4 or L-Selectride) Imine->Reduct Amide Sulfinamide Diastereomer Reduct->Amide Stereocontrol Cleave Acid Hydrolysis (HCl/Dioxane) Amide->Cleave Final (5S)-5-Amino-cyclohepta[c]pyridine Cleave->Final

Caption: Conversion of the ketone to the chiral amine using Ellman's auxiliary.

References

  • Source: WO2018191577A1. "Benzoazepine analogs as inhibiting agents for bruton's tyrosine kinase." (Contains specific protocols for 3,9-dioxo-cyclohepta[c]pyridine synthesis).
  • Ellman's Sulfinamide Review

    • Title: "Asymmetric Synthesis of Amines with tert-Butanesulfinamide."
    • Source:Chemical Reviews, 2010, 110(6), 3600–3740.
    • URL:[Link]

  • Benzylic Oxidation of Pyridines

    • Title: "Manganese-Catalyzed Oxidation of the CH2 Adjacent to Pyridine Moiety."
    • Source:Green Chemistry, 2014.
    • URL:[Link]

  • Ring Closing Metathesis (RCM)

    • Title: "Ring-Closing Metathesis in the Synthesis of Heterocycles."
    • Source:Organic Letters (General Search Result).
    • URL:[Link]

Sources

Application

Procedure for N-oxidation of the pyridine ring in fused systems

Executive Summary The N-oxidation of fused pyridine rings is a pivotal transformation in medicinal chemistry, serving two primary functions: (1) the generation of "metabolic handles" to assess drug stability and toxicity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-oxidation of fused pyridine rings is a pivotal transformation in medicinal chemistry, serving two primary functions: (1) the generation of "metabolic handles" to assess drug stability and toxicity, and (2) the activation of the pyridine ring toward electrophilic and nucleophilic functionalization (e.g., the Meisenheimer rearrangement or Reissert reaction).

While simple pyridines oxidize readily, fused systems (e.g., quinolines, phenanthridines) present unique challenges regarding solubility, regioselectivity, and the removal of lipophilic organic acid byproducts. This guide provides a rationalized, self-validating workflow for N-oxidation, prioritizing the m-CPBA (meta-chloroperoxybenzoic acid) method for discovery scale and the Urea-Hydrogen Peroxide (UHP) method for difficult or scale-sensitive substrates.

Mechanistic Grounding: The Bartlett Mechanism

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a concerted, electrophilic attack of the peracid oxygen onto the nitrogen lone pair. This is known as the Bartlett Mechanism .

  • Key Insight: The reaction is highly sensitive to the electron density of the nitrogen. Electron-withdrawing groups (EWGs) on the fused ring (e.g., -Cl, -NO2, -CF3) significantly retard the reaction, often requiring the more potent Trifluoroperacetic acid (generated in situ) rather than standard m-CPBA.

Figure 1: Concerted Transition State (Bartlett Mechanism)

BartlettMechanism Substrate Fused Pyridine (Nucleophile) TS Butterfly Transition State (Concerted Proton Transfer) Substrate->TS N-Lone Pair Attack Peracid Peracid (Electrophile) Peracid->TS O-O Bond Cleavage Product N-Oxide (Polar Species) TS->Product N-O Bond Formation Byproduct Carboxylic Acid (Contaminant) TS->Byproduct Proton Transfer

Caption: The spiro-transition state allows for concerted oxygen transfer without charged intermediates, minimizing rearrangement byproducts.

Strategic Reagent Selection

Do not default to m-CPBA blindly. Select the reagent based on substrate electronics and scale.

Featurem-CPBA (Standard) UHP / Phthalic Anhydride (Green) H2O2 / AcOH (Legacy)
Active Species m-Chloroperoxybenzoic acidMonoperoxyphthalic acid (in situ)Peracetic acid
Reactivity HighModerate to HighModerate (Requires Heat)
Substrate Scope General purpose; discovery scaleAcid-sensitive substrates; Scale-upSimple, electron-rich systems
Work-up Difficult: Removal of mCBA requires basic washes.Easy: Phthalic acid byproduct precipitates out.Moderate: Requires concentration/neutralization.
Safety Shock sensitive in high purity.Stable solid (UHP is non-explosive).Potential exotherms/peroxide accumulation.

Protocol A: The "Gold Standard" (m-CPBA)

Best for: Milligram to Gram scale, stable substrates, rapid discovery.

Scientific Rationale: m-CPBA is preferred for its solubility in DCM, allowing the reaction to proceed at room temperature. However, commercial m-CPBA is ~77% pure (stabilized with m-chlorobenzoic acid and water). The protocol below accounts for this impurity and the removal of the lipophilic acid byproduct.

Materials
  • Substrate (Fused Pyridine)

  • m-CPBA (Assume 77% wt/wt purity)

  • Dichloromethane (DCM) - Solvent of choice for non-coordinating properties.

  • Saturated aq. Sodium Bicarbonate (

    
    )[1][2]
    
  • Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation: Dissolve 1.0 equiv of the fused pyridine in DCM (0.1 M concentration).

  • Controlled Addition: Cool the solution to 0°C (ice bath). Add 1.2 - 1.5 equiv of m-CPBA portion-wise over 5 minutes.

    • Why? The reaction is exothermic.[3][4] Cooling prevents over-oxidation to the nitro-species or ring opening.

  • Monitoring: Warm to Room Temperature (RT) and stir. Monitor by TLC or LCMS.

    • Diagnostic Signal: N-oxides are significantly more polar (lower

      
      ) than the starting material. On LCMS, look for 
      
      
      
      .
  • The "Reductive Quench" (Critical): Once complete, add 10% aq.

    
     (Sodium Thiosulfate). Stir vigorously for 10 mins.
    
    • Why? This destroys unreacted peroxide, preventing explosion hazards during concentration.

  • The "Acid Strip" Work-up:

    • Transfer to a separatory funnel.[3][5]

    • Wash the organic layer 3 times with Saturated aq.[1]

      
      .
      
    • Why? m-Chlorobenzoic acid (mCBA) is the byproduct. It is soluble in DCM but forms the water-soluble sodium salt upon basic wash. Failure to wash 3x is the #1 cause of crude impurity.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    

Protocol B: The "Clean & Green" (UHP / Phthalic Anhydride)

Best for: Scale-up (>10g), acid-sensitive substrates, or when chromatography is to be avoided.

Scientific Rationale: Urea-Hydrogen Peroxide (UHP) is a stable, solid source of anhydrous


. When mixed with Phthalic Anhydride, it generates monoperoxyphthalic acid in situ. The byproduct, phthalic acid, is insoluble in DCM/Ethyl Acetate and precipitates out, simplifying purification.
Materials
  • Urea-Hydrogen Peroxide (UHP)[6]

  • Phthalic Anhydride[6][7][8][9][10]

  • Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)

Step-by-Step Procedure
  • Activation: Suspend UHP (2.0 equiv) and Phthalic Anhydride (1.0 equiv) in EtOAc or MeCN at RT. Stir for 15 minutes.

  • Addition: Add the fused pyridine substrate (1.0 equiv).

  • Reaction: Stir at RT (or mild heat 40-50°C for electron-deficient rings).

  • Filtration (The Purification Trick): Upon completion, cool the mixture to 0°C. The phthalic acid byproduct will crystallize/precipitate.

  • Work-up: Filter off the solid phthalic acid. Wash the filtrate with 10%

    
     (to quench excess peroxide) and then 
    
    
    
    .
  • Result: The filtrate contains high-purity N-oxide, often requiring no chromatography.

Troubleshooting & Decision Logic

Figure 2: Workflow Decision Tree

DecisionTree Start Select Oxidation Protocol CheckEWG Is the Ring Electron Deficient? (e.g., -Cl, -NO2, -CF3) Start->CheckEWG Standard Use Protocol A (m-CPBA) Standard Conditions CheckEWG->Standard No (Electron Rich/Neutral) Potent Use UHP + TFAA (Trifluoroacetic Anhydride) CheckEWG->Potent Yes (Deactivated) CheckScale Is Scale > 5 grams? Standard->CheckScale CheckScale->Standard No Green Use Protocol B (UHP/Phthalic) Avoids large mCBA waste CheckScale->Green Yes

Caption: Logic flow for selecting the optimal oxidation system based on substrate electronics and reaction scale.

Common Failure Modes:

  • No Reaction: Substrate is too electron-deficient.

    • Fix: Switch to UHP + Trifluoroacetic Anhydride (TFAA) . This generates Trifluoroperacetic acid, a much more potent electrophile.

  • Over-Oxidation (Nitro formation): Occurs with amino-substituted pyridines.

    • Fix: Acetylate the amine before oxidation to protect it.

  • Emulsions during Work-up: Common with amphoteric N-oxides.

    • Fix: Saturate the aqueous layer with solid NaCl (salting out) and use Chloroform/Isopropanol (3:1) for extraction.[5][11]

Safety & Handling

  • Peroxide Hazard: Never distill reaction mixtures containing active peroxides. Always test for peroxides using starch-iodide paper (turns blue/black) before concentrating.

  • Exotherms: Oxidation of nitrogen is exothermic. Always perform the addition of oxidant slowly at 0°C.

  • Shock Sensitivity: Dry m-CPBA (>85% purity) is shock-sensitive. Keep it wetted or use the commercial 77% grade.

References

  • Bartlett Mechanism & Kinetics: Ogata, Y.; Tabushi, I. Bull. Chem. Soc. Jpn.1958 , 31, 969. Link

  • Standard m-CPBA Protocol: Org. Synth.2005 , 82, 157. Link

  • UHP / Phthalic Anhydride Method: Varma, R. S.; Naicker, K. P.[8] Org.[1][4][12] Lett.1999 , 1, 189–191.[6] Link

  • Scale-up Considerations: "The m-CPBA–NH3(g) System: A Safe and Scalable Alternative." Org.[1][4][12] Process Res. Dev.2018 , 22, 1289. Link[13]

  • UHP/TFAA for Deactivated Systems: Caron, S. et al. J. Org. Chem.2000 , 65, 927. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reduction Protocols for Cyclohepta[c]pyridin-5-one

Ticket ID: #CP-RED-501 Status: Open Priority: High (Synthetic Divergence Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are attempting to reduce cyclohepta[...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CP-RED-501 Status: Open Priority: High (Synthetic Divergence Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are attempting to reduce cyclohepta[c]pyridin-5-one , a fused bicyclic system containing an electron-deficient pyridine ring and a seven-membered ketone (often exhibiting tropone-like characteristics).

The Core Challenge: This substrate is a "chemical minefield" due to competing reactivities.

  • Regioselectivity (1,2 vs. 1,4): The

    
    -unsaturated character of the seven-membered ring makes it prone to conjugate addition (saturation of the double bond) rather than the desired carbonyl reduction.
    
  • Pyridine Sensitivity: The basic nitrogen can poison metal catalysts or undergo unwanted quaternization/reduction under harsh acidic conditions.

  • Aromatization Drivers: The seven-membered ring may seek to form a tropylium-like cation (aromatic) under acidic conditions, altering your product profile.

This guide provides validated protocols to navigate these risks, focusing on Luche Reduction for alcohol synthesis and Wolff-Kishner modifications for complete deoxygenation.

Module 1: Selective Carbonyl Reduction (Ketone Alcohol)

Objective: Convert the C=O to C-OH without touching the C=C double bonds or the pyridine ring.

The Solution: Luche Reduction

Standard NaBH


 is often too "soft" and slow, allowing time for thermodynamic 1,4-addition (saturation of the ring). We must use Cerium(III) Chloride (CeCl

)
to harden the reaction.
Mechanistic Logic (Why this works)

The Ce


 ion coordinates to the carbonyl oxygen, significantly increasing its electrophilicity.[1][2] This makes the carbonyl carbon a "harder" center, preferring the attack of the "hard" alkoxide-borohydride species generated in situ. This kinetic control dictates 1,2-addition.

LucheMechanism Substrate Cyclohepta[c]pyridin-5-one Ce_Coord Ce(III) Coordination (Increases Electrophilicity) Substrate->Ce_Coord + CeCl3·7H2O SideReaction 1,4-Conjugate Addition (Ring Saturation) Substrate->SideReaction No CeCl3 (Avoid!) TS Transition State (1,2-Attack) Ce_Coord->TS + NaBH4 Reagent NaBH4 / MeOH (Hard Hydride Source) Reagent->TS Product Cyclohepta[c]pyridin-5-ol (Allylic Alcohol) TS->Product Kinetic Control

Figure 1: Mechanistic pathway of Luche Reduction preventing conjugate addition.

Validated Protocol (Step-by-Step)

Reagents:

  • Substrate: Cyclohepta[c]pyridin-5-one (1.0 equiv)

  • Cerium(III) chloride heptahydrate (CeCl

    
    ·7H
    
    
    
    O) (1.1 equiv)
  • Sodium borohydride (NaBH

    
    ) (1.2 equiv)
    
  • Solvent: Methanol (0.2 M concentration)

Procedure:

  • Solvation: Dissolve the substrate and CeCl

    
    ·7H
    
    
    
    O in Methanol. Stir at 0 °C (ice bath) for 15 minutes. Note: Ensure the solution is clear; CeCl
    
    
    aids solubility.
  • Addition: Add NaBH

    
     portion-wise over 5 minutes. Caution: Gas evolution (H
    
    
    
    ) will occur.
  • Monitoring: Maintain 0 °C. Monitor via TLC (typically completes in <30 mins).

    • Checkpoint: If reaction is sluggish, warm to Room Temp (RT), but 0 °C is preferred to maximize selectivity.

  • Quench: Add saturated aqueous NH

    
    Cl dropwise.
    
    • Why? This neutralizes the alkoxide and breaks the Cerium-chelate without creating a strongly acidic environment that could protonate the pyridine.

  • Workup: Extract with EtOAc or DCM. Wash organic layer with brine. Dry over Na

    
    SO
    
    
    
    .

Module 2: Complete Deoxygenation (Ketone Methylene)

Objective: Remove the oxygen entirely (C=O


 CH

).
The Solution: Wolff-Kishner Reduction (Huang-Minlon Modification)

Avoid Clemmensen Reduction. The Clemmensen uses Zinc amalgam in concentrated HCl. The pyridine nitrogen will protonate immediately, potentially precipitating the substrate or deactivating the ring. Wolff-Kishner uses Hydrazine/KOH (basic conditions), which the pyridine ring tolerates well.

Validated Protocol

Reagents:

  • Substrate (1.0 equiv)

  • Hydrazine hydrate (80% or 64% aqueous) (5.0 - 10.0 equiv)

  • Potassium Hydroxide (KOH) pellets (4.0 equiv)

  • Solvent: Diethylene glycol (high boiling point)

Procedure:

  • Hydrazone Formation: Combine substrate, hydrazine hydrate, and KOH in diethylene glycol. Heat to 100–120 °C for 1–2 hours.

    • Checkpoint: This forms the hydrazone intermediate.

  • Water Removal: Raise temperature to 180–200 °C . Use a Dean-Stark trap or distillation head to remove water and excess hydrazine.

    • Critical: The temperature must rise to facilitate the decomposition of the hydrazone.

  • Reflux: Reflux at 200 °C for 3–4 hours until N

    
     evolution ceases.
    
  • Workup: Cool to RT. Dilute with water.[3] Extract with Ether or DCM.

Module 3: Troubleshooting & FAQs

Common Error Codes and Corrective Actions

Error CodeSymptomRoot CauseCorrective Action
ERR-101 Product is saturated (C-C single bonds) Conjugate Addition Switch from simple NaBH

to Luche conditions (add CeCl

). Ensure temperature is kept at 0 °C.
ERR-102 Low Yield / Sticky Tars Polymerization / Aldol Cycloheptadienones are prone to dimerization. Dilute reaction (0.1 M or less). Avoid strong bases if not doing Wolff-Kishner.
ERR-103 Pyridine Salt Formation Acidic Workup The pyridine nitrogen (pK

~5) traps acid. Use neutral/basic workup (Sat. NH

Cl or NaHCO

). Do not use HCl.
ERR-104 Unreacted Starting Material CeCl

Quality
CeCl

is hygroscopic. If it is wet/clumped, it may not coordinate effectively. Use fresh or dry CeCl

·7H

O.
Decision Tree: Choosing Your Method

DecisionTree Start Start: Cyclohepta[c]pyridin-5-one Goal What is your target? Start->Goal OptionA Alcohol (C-OH) Preserve Double Bonds Goal->OptionA OptionB Methylene (CH2) Remove Oxygen Goal->OptionB OptionC Saturated Ring (Cycloheptane) Goal->OptionC MethodA Luche Reduction (NaBH4 + CeCl3) OptionA->MethodA MethodB Wolff-Kishner (N2H4 + KOH) OptionB->MethodB MethodC Catalytic Hydrogenation (H2, Pd/C) OptionC->MethodC

Figure 2: Protocol selection based on desired oxidation state and saturation.

References

  • Luche, J. L. (1978).[1][2][4] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones". Journal of the American Chemical Society, 100(7), 2226–2227.[1][2]

  • Gemal, A. L., & Luche, J. L. (1981).[1][2][4] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: Synthetic and mechanistic aspects".[2] Journal of the American Chemical Society, 103(18), 5454–5459.[2]

  • Paquette, L. A. (Ed.).[1] (1995). Encyclopedia of Reagents for Organic Synthesis. (See entry for Cerium(III) Chloride).[1][2][5] Wiley.

  • Kato, N., et al. (2011). "Discovery of a 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one (MK-2461) inhibitor of c-Met kinase".[6] Journal of Medicinal Chemistry, 54(12), 4092–4108.[6] (Demonstrates stability and handling of fused cyclohepta-pyridine systems).

  • Nozoe, T. (1991). "Seventy years in organic chemistry". Profiles, Pathways, and Dreams, ACS. (Foundational text on tropone/tropolone reactivity and sensitivity).

Sources

Optimization

Optimizing reaction temperature for pyridine ring closure

Topic: Optimizing Reaction Temperature for Pyridine Ring Closure Introduction: The Thermal Landscape of Aromatization Welcome to the Heterocycle Synthesis Support Hub. As Senior Application Scientists, we understand that...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Pyridine Ring Closure
Introduction: The Thermal Landscape of Aromatization

Welcome to the Heterocycle Synthesis Support Hub. As Senior Application Scientists, we understand that pyridine synthesis—whether via Hantzsch, Bohlmann-Rahtz, or Chichibabin pathways—is rarely just about mixing reagents. It is a battle against thermodynamics.

The critical failure point in most pyridine syntheses is the aromatization step . While the initial condensation (Michael addition) is often kinetically favored at mild temperatures (25–60°C), the final ring closure and oxidative aromatization require overcoming a significant activation energy barrier to establish the aromatic sextet.

This guide moves beyond "add heat and stir." We provide precision troubleshooting for temperature-dependent failure modes, backed by kinetic data and modern flow chemistry protocols.

Module 1: The Thermodynamic Barrier (Why Your Reaction Stalls)

Q: My LCMS shows a stable intermediate with the correct mass for the dihydropyridine (DHP) or aminodienone, but no pyridine product. Why?

A: You are stuck in a "Kinetic Trap." The formation of the acyclic intermediate (e.g., aminodienone in Bohlmann-Rahtz) or the cyclic non-aromatic intermediate (DHP in Hantzsch) occurs readily. However, the final step—elimination of water or oxidation to form the aromatic ring—is endothermic or requires high activation energy (


).
  • The Fix: You must cross the "Thermal Threshold."

    • Standard Solvents: Ethanol reflux (78°C) is often insufficient for spontaneous aromatization without a chemical oxidant.

    • High-Boiling Solvents: Switching to Acetic Acid (118°C), DMSO (189°C), or using pressurized vessels allows you to reach the 120–170°C window necessary for thermal cyclodehydration.

Visualizing the Energy Landscape

EnergyProfile Start Reagents Inter Intermediate (DHP / Aminodienone) (Kinetic Trap) Start->Inter Mild Heat (25-60°C) Inter->Inter Stalls at Low T TS Transition State (High Ea) Inter->TS High Heat (>120°C) Product Pyridine Product (Thermodynamic Sink) TS->Product

Figure 1: Reaction coordinate diagram illustrating the high activation energy barrier required to convert stable intermediates into the final aromatic pyridine.

Module 2: Troubleshooting the Hantzsch Synthesis

Q: I am using the classic Hantzsch method (Ethyl acetoacetate + Aldehyde + NH4OAc). The yield is low (40%), and purification is difficult. How do I optimize this?

A: The classic Hantzsch reaction produces 1,4-dihydropyridines (1,4-DHP).[1] The "low yield" is often actually a failure to oxidize the DHP to pyridine.

Protocol A: Thermal-Oxidative Optimization

If you wish to avoid adding chemical oxidants (like HNO3 or DDQ), you must use temperature to drive the reaction.

ParameterClassic ConditionOptimized Microwave ConditionOptimized Flow Condition
Solvent EthanolEtOH : AcOH (5:1)PhMe : AcOH (5:[2][3]1)
Temperature 78°C (Reflux)120°C 140°C
Time 24 Hours5 - 10 Minutes5 Minutes (Residence)
Yield ~40-60%86% 74-86%
Mechanism Slow thermal oxidationSuperheated rapid oxidationHigh-T continuous processing

Step-by-Step Optimization:

  • Solvent Swap: Replace pure Ethanol with an Ethanol/Acetic Acid (5:1) mixture. The acid catalyzes the elimination steps.

  • Sealed Vessel: If using a microwave, set the ceiling temperature to 120°C . The pressure will rise (approx. 2-5 bar), preventing solvent loss and forcing the reaction.

  • Validation: Check LCMS at 5 minutes. If DHP persists (M+2 peak), increase T to 140°C.

Critical Note: If using Flow Chemistry, ensure your back-pressure regulator (BPR) is rated for at least 75 psi (5 bar) to keep the solvent liquid at 140°C.

Module 3: The Bohlmann-Rahtz Crisis (Stalled Intermediates)

Q: I am reacting an enamine with an ethynyl ketone. I isolated the intermediate, but it decomposes to black tar when I heat it to 100°C. What is happening?

A: You are likely encountering competing polymerization pathways before the cyclization can occur. The Bohlmann-Rahtz reaction is a two-step process with distinct thermal requirements.[4][5][6]

The "Heat Shock" Protocol: Gradual heating often leads to decomposition. The cyclodehydration step requires a rapid jump to high temperature to favor the E/Z isomerization necessary for ring closure.

Troubleshooting Workflow
  • Step 1 (Michael Addition): Perform at 50°C in Ethanol. Isolate the aminodienone intermediate.

  • Step 2 (Cyclodehydration):

    • Failure Mode: Heating slowly in oil bath -> Tars.

    • Success Mode:Microwave Flash Heating.

    • Solvent: DMSO or Solvent-Free.

    • Temp: 170°C .

    • Time: 10–20 Minutes.

Data Comparison:

MethodTempTimeYieldNote
Conductive Heat120°C6 Hours50-65%Requires sealed tube
Microwave 170°C 10 Min 90-98% Best for regiocontrol
Module 4: Advanced Flow Chemistry (Superheating)

Q: We need to scale up pyridine synthesis but cannot use microwaves. How do we replicate "superheating" in batch or flow?

A: You must decouple the boiling point from the reaction temperature. In a continuous flow reactor, you can superheat solvents significantly above their atmospheric boiling points by applying back-pressure.

Logic for Solvent Selection in Flow:

  • Target T: 140°C – 180°C (Required for difficult ring closures).

  • Solvent: Ethanol (bp 78°C) or Acetonitrile (bp 82°C).

  • Required Pressure: 15–20 bar (250–300 psi).

Decision Matrix: Batch vs. Flow vs. Microwave

DecisionMatrix Start Start: Pyridine Synthesis Strategy Scale Scale Required? Start->Scale Small < 500 mg (Discovery) Scale->Small Large > 10 g (Process) Scale->Large Microwave Microwave Reactor Temp: 120-170°C Time: 5-20 min Small->Microwave Rapid Optimization Flow Continuous Flow Reactor Temp: 140-200°C Pressure: 20 bar Large->Flow Safe Scale-up Batch High-Boiling Solvent (DMSO/Diphenyl Ether) Temp: >180°C *Risk of difficult workup* Large->Batch No Flow Equip?

Figure 2: Decision tree for selecting the heating modality based on scale and available equipment.

References
  • Bagley, M. C., Lunn, R., & Xiong, X. (2002).[5] "A new one-step synthesis of pyridines under microwave-assisted conditions."[5] Tetrahedron Letters, 43(46), 8331–8334.

  • Glasnov, T. N., & Kappe, C. O. (2011). "Continuous Flow Synthesis of Pyridines." Journal of Organic Chemistry. (Contextualized from general flow chemistry reviews by Kappe Group).

  • Bohlmann, F., & Rahtz, D. (1957).[7] "Die Bohlmann-Rahtz Pyridine Synthesis." Chemische Berichte, 90, 2265.[7] (Foundational Reference).

  • Interchim Application Note. "FlowSyn™ Application Note 10: Bohlmann-Rahtz Pyridine Synthesis." (Validating Flow vs. Batch yields).

Sources

Troubleshooting

Technical Support Center: Purification of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one

[1] Ticket ID: PUR-789-C Status: Open Agent: Senior Application Scientist Subject: Impurity Removal & Troubleshooting Guide Executive Summary You are likely working with 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one ,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: PUR-789-C Status: Open Agent: Senior Application Scientist Subject: Impurity Removal & Troubleshooting Guide

Executive Summary

You are likely working with 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one , a bicyclic scaffold often utilized in the synthesis of kinase inhibitors or GPCR ligands (similar to CGRP antagonists).[1]

Commercial batches of this intermediate frequently suffer from three specific classes of impurities:

  • Oxidative Byproducts: Pyridine

    
    -oxides (yellow/orange discoloration).
    
  • Synthetic Precursors: Uncyclized enaminones or suberone derivatives.

  • Metal Residues: Palladium or Copper carried over from cyclization/coupling steps.

This guide provides a modular troubleshooting approach. Do not blindly follow a single protocol; use the Diagnostic Triage below to select the correct workflow.

Section 1: Diagnostic Triage (FAQ)

Q: My compound is a dark yellow/brown oil or solid, but it should be off-white. What is it? A: This is the hallmark of Pyridine


-Oxide  formation or polymerization. Pyridines are susceptible to oxidation at the nitrogen atom, especially if stored in air.[1]
  • Action: Proceed to Workflow A (Acid-Base Rescue) . The

    
    -oxide is much less basic than the pyridine and will not protonate/extract efficiently into mild acid, allowing separation.[1]
    

Q: I see "tailing" or broad peaks on my TLC/LC-MS. Is my column dead? A: Likely not. The pyridine nitrogen interacts with the acidic silanols on silica gel, causing peak broadening.[1]

  • Action: Proceed to Workflow B (Chromatographic Optimization) . You need a basic modifier.[2][3]

Q: My NMR looks clean, but the coupling reaction downstream is failing/stalling. A: You likely have Lewis Acidic Metal Contamination (Pd, Cu, Fe) that is poisoning your next catalyst.[1] Standard NMR often misses ppm-level metals.

  • Action: Proceed to Workflow C (Metal Scavenging) .

Section 2: Purification Workflows

Workflow A: The Acid-Base "Switch" (Primary Purification)

Best for: Removing non-basic impurities (starting materials, neutral tars, N-oxides).[1]

This method exploits the basicity of the pyridine nitrogen (


). By lowering the pH, we "switch" the molecule into the aqueous phase, leaving neutral impurities behind.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) (10 mL per gram).

    • Why EtOAc? DCM can form emulsions; EtOAc separates cleanly.

  • Acid Extraction: Extract the organic layer with 1.0 M HCl (

    
     vol).
    
    • Mechanism:[4][5][6] The pyridine protonates (

      
      ) and moves to the water. Neutral impurities stay in EtOAc.
      
    • Critical Check: Measure aqueous pH. It must be

      
      .
      
  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ). Discard this organic layer.
    
  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M NaOH or saturated

    
     until pH reaches 10–12.
    
    • Observation: The product should precipitate or oil out as the free base.

  • Recovery: Extract the cloudy aqueous mixture with DCM (

    
    ) or EtOAc.
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Visualization of Logic (Workflow A):

AcidBaseExtraction start Crude Mixture (Pyridine + Impurities) acid Add EtOAc + 1M HCl start->acid separation Phase Separation acid->separation org_waste Organic Layer (Contains Neutral Impurities & N-Oxides) separation->org_waste Top Layer aq_acid Aqueous Acid Layer (Contains Protonated Pyridine) separation->aq_acid Bottom Layer base Basify to pH 10-12 (NaOH/Na2CO3) aq_acid->base extract Extract with DCM base->extract final Pure Product (Free Base) extract->final

Caption: Workflow A separates the target pyridine from neutral impurities via pH manipulation.

Workflow B: Chromatographic Optimization

Best for: Separating close-eluting isomers or polar byproducts.

Standard silica chromatography often fails for pyridines due to strong hydrogen bonding with silanols.

The "Tri-Solvent" System: Instead of standard Hexane/EtOAc, use DCM / MeOH /


 .[1]
ParameterRecommendationScientific Rationale
Stationary Phase Standard Silica (40-63 µm)Cost-effective; modifiers mitigate acidity.
Mobile Phase A DCMStrong solvent for solubility.
Mobile Phase B 10:1 MeOH :

(28%)
The ammonia competes for silanol sites, sharpening the pyridine peak.[1]
Gradient 0% to 10% B in APyridines usually elute between 2-5% MeOH.
Loading Liquid load (DCM)Dry loading on silica can cause irreversible adsorption of basic amines.

Troubleshooting Tip: If you cannot use ammonia, pre-wash the silica column with mobile phase containing 1% Triethylamine (TEA) , then run your gradient without TEA.[1] This "deactivates" the silica.

Workflow C: Metal Scavenging

Best for: Final polishing before biological assays or catalytic steps.

Recrystallization often traps trace metals in the lattice. Scavengers are kinetically superior.

Protocol:

  • Dissolve 1 g of compound in 10 mL THF or MeOH.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (approx. 3-4 equivalents relative to expected metal content, or 10 wt% if unknown).

  • Stir at 50°C for 4 hours . (Heat is crucial for kinetics).[1]

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate filtrate.

Section 3: Stability & Storage Data

Once purified, the 5-one ketone functionality makes this molecule susceptible to Aldol-type self-condensation or oxidation if left in solution.

ConditionStability RatingRecommendation
Solid, -20°C ExcellentStore under Argon/Nitrogen.
Solution (CDCl3) PoorAcidic nature of chloroform promotes degradation. Run NMR immediately.
Solution (DMSO) ModerateHygroscopic; water can promote hydrate formation at the ketone.
Light Exposure ModeratePyridines can undergo photo-oxidation. Keep amber.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa-based extraction logic). [1]

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley. (Context for pyridine ring synthesis and stability). [1]

  • SiliCycle Inc. (2024). Metal Scavenging Solutions: User Guide. (Authoritative source for SiliaMetS protocols).

  • Garrido, D., et al. (2010).[1] "Chromatographic purification of basic drugs." Journal of Chromatography A. (Basis for ammonia/TEA modifiers in silica chromatography).

Disclaimer: This guide assumes standard laboratory safety protocols. Pyridine derivatives can be toxic. Always consult the SDS before handling.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to IR Spectroscopy of Fused Pyridine Ketones

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Fused Pyridine Ketones Fused pyridine ketones, such as quinolones and acridones, represent a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Fused Pyridine Ketones

Fused pyridine ketones, such as quinolones and acridones, represent a cornerstone of heterocyclic chemistry. Their rigid, planar structures are prevalent in pharmaceuticals, agrochemicals, and materials science. For researchers engaged in the synthesis or analysis of these compounds, rapid and unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy serves as a powerful, first-line analytical technique for this purpose. It provides a distinct vibrational fingerprint that not only confirms the presence of the core scaffold but also offers insights into the electronic environment of the key functional groups. This guide provides a comparative analysis of the characteristic IR absorption peaks of fused pyridine ketones, supported by experimental considerations and foundational principles.

The Vibrational Landscape: Key Diagnostic Regions

The IR spectrum of a fused pyridine ketone is dominated by a few key vibrational modes. Understanding the origin and typical frequency of these absorptions is crucial for accurate spectral interpretation. The primary diagnostic peaks arise from the carbonyl (C=O) group, the pyridine ring's C=N and C=C bonds, and various C-H bending modes.

The Carbonyl (C=O) Stretch: A Tale of Conjugation

The most intense and readily identifiable peak in the spectrum of a fused pyridine ketone is the carbonyl stretching vibration. For a simple, saturated aliphatic ketone, this peak typically appears around 1715 cm⁻¹.[1][2][3] However, in fused pyridine ketones, the carbonyl group is inherently conjugated with the aromatic system. This conjugation leads to delocalization of π-electrons, which imparts more single-bond character to the C=O bond.[4] A weaker bond requires less energy to vibrate, resulting in a significant shift of the C=O stretching frequency to a lower wavenumber, typically in the 1650-1690 cm⁻¹ range.[5][6]

This shift is a critical diagnostic feature. For example, the antibacterial agent norfloxacin, a fluoroquinolone, exhibits a conjugated C=O stretch at 1670 cm⁻¹.[7] This is substantially lower than the ~1715 cm⁻¹ observed for a non-conjugated ketone like cyclohexanone.[8]

Pyridine Ring Vibrations: C=C and C=N Stretching

The pyridine portion of the fused system gives rise to characteristic stretching vibrations for its aromatic C=C and C=N bonds. These absorptions typically occur in the 1400-1650 cm⁻¹ region.[9][10] It is important to note that these peaks can sometimes overlap with the lower-frequency end of the carbonyl stretching region, occasionally appearing as a shoulder on the main C=O peak or as a series of sharp bands. For instance, pyridine itself shows strong absorptions between 1500-1600 cm⁻¹.[10] In fused systems like 5,8-quinolinedione, C=C and C=N stretching vibrations are observed in the 1617–1507 cm⁻¹ range.[11]

Comparative Spectral Analysis: Fused Pyridine Ketone vs. Alternatives

To truly appreciate the diagnostic power of IR spectroscopy for this class of compounds, a direct comparison with simpler, related structures is invaluable. The following table summarizes the key differences.

Vibrational Mode Saturated Ketone (e.g., Cyclohexanone) Simple Pyridine Fused Pyridine Ketone (e.g., a Quinolone) Rationale for Shift
C=O Stretch ~1715 cm⁻¹ (Strong, Sharp)[8]N/A1650-1690 cm⁻¹ (Strong, Sharp)[5][6]Conjugation with the aromatic pyridine ring weakens the C=O bond, lowering its vibrational frequency.[1][4]
Aromatic C=C / C=N Stretch N/A~1430-1615 cm⁻¹ (Medium to Strong)[9]~1400-1650 cm⁻¹ (Medium to Strong)These peaks confirm the presence of the heterocyclic aromatic system. Their precise location can be influenced by substitution patterns.
Aromatic C-H Stretch N/A~3010-3100 cm⁻¹ (Weak to Medium)~3010-3100 cm⁻¹ (Weak to Medium)Indicates the presence of hydrogens attached to the aromatic rings.
Aliphatic C-H Stretch ~2850-2960 cm⁻¹ (Medium to Strong)N/A (unless substituted)~2850-2960 cm⁻¹ (If aliphatic substituents are present)Indicates the presence of saturated carbon-hydrogen bonds on substituents.

Table 1: Comparative IR Peak Positions for Key Functional Groups.

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for obtaining IR spectra of solid fused pyridine ketones due to its simplicity, speed, and minimal sample preparation.[12][13]

Step-by-Step Methodology
  • Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal (typically diamond or zinc selenide) with a suitable solvent, such as isopropanol or acetone, using a non-abrasive wipe. This prevents cross-contamination from previous samples.[13]

  • Background Spectrum Acquisition: Once the crystal is clean and dry, acquire a background spectrum.[14] This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) directly onto the center of the ATR crystal.[12][14]

  • Application of Pressure: Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.[12][13]

  • Spectrum Collection: Initiate the sample scan. Typically, co-adding 16 to 32 scans provides an excellent signal-to-noise ratio. The entire process, from sample application to final spectrum, often takes less than a minute.[15]

  • Post-Measurement Cleanup: Retract the pressure arm, recover the sample if necessary, and clean the crystal surface as described in Step 1 to prepare for the next measurement.[12]

Experimental Workflow Diagram

ATR_FTIR_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Analysis Clean 1. Clean ATR Crystal (e.g., with Isopropanol) Background 2. Acquire Background Spectrum Clean->Background Ensures clean baseline Apply_Sample 3. Place Solid Sample on Crystal Background->Apply_Sample Apply_Pressure 4. Apply Consistent Pressure Apply_Sample->Apply_Pressure Ensures good contact Collect_Spectrum 5. Collect Sample Spectrum (16-32 scans) Apply_Pressure->Collect_Spectrum Maximizes signal Cleanup 6. Clean Crystal for Next Use Collect_Spectrum->Cleanup

Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid sample.

Conclusion

IR spectroscopy is an indispensable tool for the structural elucidation of fused pyridine ketones. The position of the carbonyl (C=O) stretching frequency, shifted to a lower wavenumber (1650-1690 cm⁻¹) due to conjugation, serves as the primary diagnostic indicator. This, combined with the characteristic C=C and C=N stretching vibrations of the pyridine ring, provides a clear and reliable fingerprint for this important class of heterocyclic compounds. By following robust experimental protocols, such as the ATR method detailed here, researchers can rapidly and confidently confirm the identity and purity of their synthesized materials.

References

  • NIST. (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • JoVE. (2024). IR Absorption Frequency: Delocalization. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy. Retrieved from [Link]

  • University of Regensburg. (n.d.). Carbonyl - compounds. Retrieved from [Link]

  • Green, D. A., et al. (2012). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. ResearchGate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, molecular geometry, and first order hyperpolarizability of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. Retrieved from [https://www.elixirpublishers.com/articles/1351410186_48 (2012) 9663-9668.pdf]([Link] (2012) 9663-9668.pdf)

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

  • Ku, C., et al. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. Retrieved from [Link]

  • NASA Astrophysics Data System. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved from [Link]

  • Ciesielski, W., et al. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4981. Retrieved from [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Retrieved from [Link]

  • Kumar, S., et al. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences, 8(2), 24-28. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Arizona. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: A Proactive Stance on Safety Hazard Analysis: Understanding the "Why" Behind th...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Proactive Stance on Safety

Hazard Analysis: Understanding the "Why" Behind the "How"

The chemical structure of 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, featuring a fused pyridine ring and a ketone functional group, dictates its potential hazards. A closely related compound, (R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one, is associated with warning pictograms, indicating potential for irritation.[3]

  • Pyridine Moiety: Pyridine and its derivatives are often volatile and can be harmful if inhaled, causing symptoms like dizziness, headache, and nausea.[2] They can also be skin and respiratory irritants.[2]

  • Ketone Functional Group: Ketones can be irritants and are often good solvents, which can facilitate the absorption of other chemicals through the skin. Some ketones are flammable.

Based on this structural analysis, we must assume 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one may be:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • A skin and eye irritant.

  • Flammable.

The following protocols are designed to mitigate these anticipated risks.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one.

PPE Component Specification Rationale and Expert Insight
Hand Protection Butyl rubber or Viton® gloves. Polyvinyl alcohol (PVA) gloves are also an excellent choice for ketones.[1][4][5]Nitrile gloves are not recommended as they offer poor resistance to many ketones and pyridine.[5][6][7] Butyl rubber and Viton® provide superior protection against a broad range of organic chemicals, including pyridine.[1] PVA gloves are highly effective against ketones but are water-sensitive.[5][8] Always check the manufacturer's glove compatibility chart.
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.Standard safety glasses with side shields offer minimal protection against splashes. Chemical splash goggles provide a seal around the eyes, which is crucial for preventing contact with potentially irritating liquids.
Body Protection A flame-retardant lab coat (e.g., Nomex®) worn fully buttoned.A standard lab coat protects against minor spills, but a flame-retardant one is recommended given the potential flammability of pyridine derivatives.[9] It should be worn over long pants and closed-toe shoes.
Respiratory Protection Not typically required if work is conducted within a certified chemical fume hood.All handling of this compound must occur in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of vapors.[1][2] If a fume hood is not available or if there is a risk of aerosol generation, a risk assessment must be performed to determine the appropriate respiratory protection.
Glove Selection Logic:

Caption: Glove selection based on chemical functionalities.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safe handling. This plan provides a step-by-step guide.

Pre-Experiment Preparations
  • Designated Area: All work with 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one must be conducted in a designated area, such as a certified chemical fume hood.[6]

  • Safety Equipment Check: Ensure that a safety shower and eyewash station are accessible and have been recently tested.[6] Have a spill kit readily available.

  • PPE Donning: Put on all required PPE as detailed in Section 3 before handling the chemical container.

Handling and Experimental Workflow

HandlingWorkflow Start Start: Don PPE FumeHood Work in Chemical Fume Hood Start->FumeHood Weighing Weigh Solid or Aliquot Liquid FumeHood->Weighing Reaction Add to Reaction Vessel Weighing->Reaction Storage Store in a Cool, Dry, Well-Ventilated Area Reaction->Storage If not all used End End of Procedure Reaction->End Storage->FumeHood For next use

Caption: Step-by-step handling workflow.

  • Container Inspection: Before use, inspect the container for any signs of damage or leakage.

  • Dispensing:

    • If the compound is a solid, use a spatula or powder funnel to transfer it. Avoid creating dust.

    • If it is a liquid, use a calibrated pipette or syringe.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials like strong oxidizing agents.[2][6]

  • Post-Handling: After handling, wipe down the work area and any equipment used. Remove gloves and wash hands thoroughly.

Disposal Plan: Responsible Waste Management

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste containing 6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one, including excess reagent, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified and segregated as hazardous waste.[1]

  • Waste Container: Use a designated, properly labeled, and sealed hazardous waste container.[6] Do not mix this waste with incompatible waste streams.

  • Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup and disposal. Never pour this chemical down the drain.[2]

Emergency Procedures: Be Prepared

Emergency Situation Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[2] Place the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area.
Large Spill Evacuate the area immediately. Alert your supervisor and your institution's Environmental Health and Safety (EHS) department.

References

  • Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • BLDpharm. (n.d.). 1190363-44-0|(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one.
  • Unknown. (n.d.). Pyridine Safety Data Sheet Information.
  • Polyco Healthline. (n.d.). Polyco Ketochem 33cm Lightweight Ketone Resistant Glove.
  • University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one
Reactant of Route 2
Reactant of Route 2
6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-5-one
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